molecular formula C16H15N3O4S B4920373 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione

1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione

Cat. No.: B4920373
M. Wt: 345.4 g/mol
InChI Key: TYAXKYXDJBUYBT-UHFFFAOYSA-N
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Description

1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione is a complex organic compound that belongs to the class of azolidines This compound is characterized by the presence of a pyridylmethyl group, a sulfonyl group, and an azolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-pyridylmethylamine with a sulfonyl chloride derivative, followed by cyclization to form the azolidine-2,5-dione ring. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

  • 1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
  • 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione

Comparison: Compared to similar compounds, this compound exhibits unique properties due to the presence of the pyridylmethyl group and the sulfonyl group. These functional groups contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-15-8-9-16(21)19(15)13-4-6-14(7-5-13)24(22,23)18-11-12-3-1-2-10-17-12/h1-7,10,18H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAXKYXDJBUYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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